molecular formula C22H20F6N2O5S B10836366 1-(4-Trifluoromethylphenylacetyl)-4-(3-methoxycarbonyl-5-trifluoromethyl-phenylsulfonyl)piperazine

1-(4-Trifluoromethylphenylacetyl)-4-(3-methoxycarbonyl-5-trifluoromethyl-phenylsulfonyl)piperazine

Cat. No.: B10836366
M. Wt: 538.5 g/mol
InChI Key: GJGRAMGTQURCNW-UHFFFAOYSA-N
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Description

Sulfonylated piperazine derivative 4 is a compound that belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a sulfonyl group attached to the piperazine ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sulfonylated piperazine derivatives typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of sulfonylated piperazine derivatives often employs parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their operational simplicity and the availability of reactants .

Chemical Reactions Analysis

Types of Reactions: Sulfonylated piperazine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

Sulfonylated piperazine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of sulfonylated piperazine derivatives involves their interaction with specific molecular targets. For example, some derivatives inhibit the enzyme DprE1 in Mycobacterium tuberculosis by forming a covalent adduct with the active-site cysteine residue. This inhibition blocks the synthesis of the cell wall precursor decaprenyl phosphoarabinose, leading to the lysis of the bacteria . Additionally, these compounds can act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of parasitic worms .

Comparison with Similar Compounds

Sulfonylated piperazine derivatives can be compared with other piperazine-based compounds such as:

    Trimetazidine: Used as an anti-anginal drug.

    Ranolazine: Used to treat chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: Another antipsychotic.

Uniqueness: The uniqueness of sulfonylated piperazine derivatives lies in their enhanced solubility and stability profiles compared to other piperazine derivatives. The presence of the sulfonyl group decreases hydrophobicity, which can increase solubility in physiological conditions .

Properties

Molecular Formula

C22H20F6N2O5S

Molecular Weight

538.5 g/mol

IUPAC Name

methyl 3-(trifluoromethyl)-5-[4-[2-[4-(trifluoromethyl)phenyl]acetyl]piperazin-1-yl]sulfonylbenzoate

InChI

InChI=1S/C22H20F6N2O5S/c1-35-20(32)15-11-17(22(26,27)28)13-18(12-15)36(33,34)30-8-6-29(7-9-30)19(31)10-14-2-4-16(5-3-14)21(23,24)25/h2-5,11-13H,6-10H2,1H3

InChI Key

GJGRAMGTQURCNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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